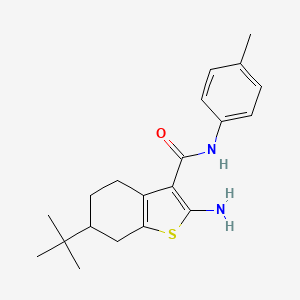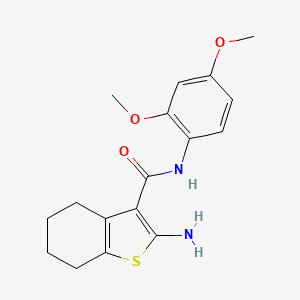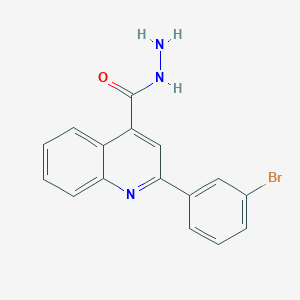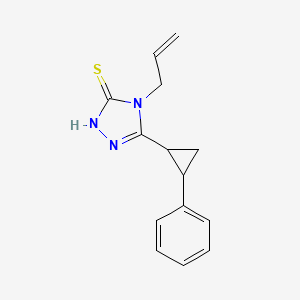
4'-Bromo-3-(4-thiomethylphenyl)propiophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Organic Synthesis
BTMPP serves as a valuable building block in organic synthesis. Its molecular structure, featuring a bromo and a thiomethyl group, makes it a versatile reagent for constructing complex molecules. For instance, it can be used to synthesize various aromatic compounds, which are essential in developing pharmaceuticals and agrochemicals .
Medicinal Chemistry
In medicinal chemistry, BTMPP’s reactivity with different nucleophiles can lead to the creation of novel drug candidates. Its ability to undergo cross-coupling reactions is particularly useful for modifying the molecular framework of pharmacologically active compounds, potentially leading to new treatments for diseases .
Material Science
BTMPP has applications in material science, particularly in the development of organic semiconductors. Its aromatic structure is conducive to pi-pi stacking, which is a key interaction in the formation of conductive pathways in organic electronic materials .
Environmental Science
The compound’s reactivity and stability under various conditions make it a candidate for environmental remediation research. It could be involved in studies aiming to break down harmful organic pollutants into less toxic substances through advanced oxidation processes .
Analytical Chemistry
In analytical chemistry, BTMPP can be used as a standard or reference compound in mass spectrometry. Its unique mass fragmentation pattern helps in the identification and quantification of similar organic compounds in complex mixtures .
Pharmacology
BTMPP’s structural features make it interesting for pharmacological studies. It could be used to synthesize analogs of known active compounds, allowing researchers to explore the structure-activity relationships that govern the biological activity of these molecules.
Biochemistry
In biochemistry, BTMPP may be utilized in the study of enzyme-catalyzed reactions. Its potential as a substrate or inhibitor for certain enzymes could provide insights into enzyme mechanisms and aid in the design of enzyme-based sensors or biocatalysts .
Advanced Drug Delivery Systems
The compound’s properties could be exploited in the design of advanced drug delivery systems. For example, its ability to form stable crystalline structures might be useful in the development of solid dispersions, enhancing the solubility and bioavailability of therapeutic agents .
properties
IUPAC Name |
1-(4-bromophenyl)-3-(4-methylsulfanylphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrOS/c1-19-15-9-2-12(3-10-15)4-11-16(18)13-5-7-14(17)8-6-13/h2-3,5-10H,4,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJJWACAKGRLUDI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CCC(=O)C2=CC=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10644373 |
Source


|
| Record name | 1-(4-Bromophenyl)-3-[4-(methylsulfanyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10644373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Bromo-3-(4-thiomethylphenyl)propiophenone | |
CAS RN |
898781-06-1 |
Source


|
| Record name | 1-Propanone, 1-(4-bromophenyl)-3-[4-(methylthio)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898781-06-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Bromophenyl)-3-[4-(methylsulfanyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10644373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


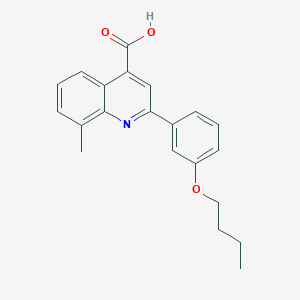
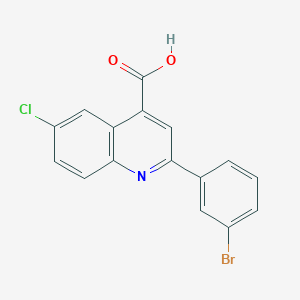
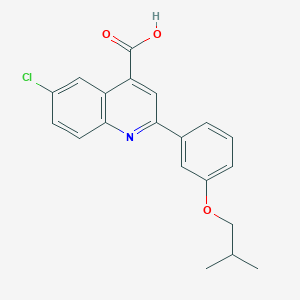
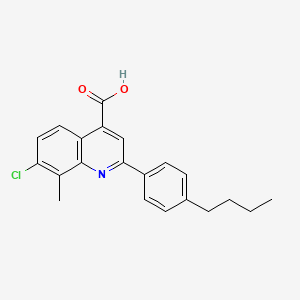
![3-amino-6-isopropyl-2-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1292889.png)
